molecular formula C19H21FN2O3S B2706085 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941954-75-2

4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2706085
CAS No.: 941954-75-2
M. Wt: 376.45
InChI Key: FPEOCZICAXFLKP-UHFFFAOYSA-N
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Description

The compound “4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzenesulfonamide group, and a fluorine atom attached to the benzene ring . The exact 3D structure and conformation could be determined using spectroscopic techniques such as NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The tetrahydroquinoline ring, the sulfonamide group, and the fluorine atom could potentially be sites of reactivity .

Scientific Research Applications

Antitumor Activity

A study outlined the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, highlighting their potential as new classes of antitumor agents. Some of these compounds demonstrated more potent and efficacious antitumor activity in vitro compared to the reference drug Doxorubicin, suggesting their potential in cancer therapy S. Alqasoumi, A. Al-Taweel, A. Alafeefy, M. Ghorab, E. Noaman, 2010.

Fluorescence Studies for Zinc(II) Detection

Fluorophores specific for Zinc(II) ions are crucial for studying intracellular Zn2+ due to their strong fluorescence when bound by Zn2+. Research on closely related compounds to the initial query demonstrated significant insights into factors affecting the fluorescence of such fluorophores and their Zn2+ complexes, which could be pivotal in biological and medical research M. Kimber, I. Mahadevan, S. Lincoln, A. Ward, W. H. Betts, 2001.

Inhibitors for Human Carbonic Anhydrases

Investigations into novel series of benzenesulfonamides revealed their significant potential as inhibitors for human carbonic anhydrases, specifically targeting druggable isoforms through the introduction of additional hydrophobic/hydrophilic functionalities. This research contributes to the development of targeted treatments for conditions involving carbonic anhydrases E. Bruno, M. R. Buemi, A. Di Fiore, L. De Luca, S. Ferro, A. Angeli, R. Cirilli, D. Sadutto, V. Alterio, S. Monti, C. Supuran, G. De Simone, R. Gitto, 2017.

Fluorogenic Probes for Bacterial Detection

The development of new fluorogenic enzyme substrates, synthesized by coupling aminonaphthalenesulfonamides with β-alanine, showcased potential for detecting pathogenic bacteria. This research demonstrates the compound's utility in microbiological studies and diagnostics J. Luo, T. Jin, Linda Váradi, J. Perry, D. Hibbs, P. Groundwater, 2016.

Synthesis of Complexes for Transfer Hydrogenation

Research into half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings revealed their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This application is critical in chemical synthesis processes, showcasing the versatility of sulfonamide derivatives in catalysis Serkan Dayan, N. O. Kalaycioglu, J. Daran, A. Labande, R. Poli, 2013.

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, and potential applications of this compound. This could involve laboratory synthesis, characterization using various spectroscopic techniques, reactivity studies, and biological testing .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-10-22-17-7-6-16(12-14(17)4-9-19(22)23)21-26(24,25)18-8-5-15(20)11-13(18)2/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEOCZICAXFLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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